molecular formula C8H9BrN2O B600074 N-((5-bromopyridin-3-yl)methyl)acetamide CAS No. 173999-20-7

N-((5-bromopyridin-3-yl)methyl)acetamide

Cat. No.: B600074
CAS No.: 173999-20-7
M. Wt: 229.077
InChI Key: NBLUICQRJCMCOX-UHFFFAOYSA-N
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Description

N-((5-bromopyridin-3-yl)methyl)acetamide is an organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is further connected to an acetamide group through a methylene bridge. It is primarily used in research and development settings and is not intended for human use .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((5-bromopyridin-3-yl)methyl)acetamide can be synthesized through various methods. One common approach involves the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product in good to moderate yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)acetamide is primarily related to its ability to participate in various chemical reactions. The bromine atom on the pyridine ring makes it a versatile intermediate for further functionalization. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-bromopyridin-3-yl)methyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of derivatives that can be synthesized from it.

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-6(12)11-4-7-2-8(9)5-10-3-7/h2-3,5H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLUICQRJCMCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738964
Record name N-[(5-Bromopyridin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173999-20-7
Record name N-[(5-Bromopyridin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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